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Compound of Interest

Compound Name: 5-Aminoisoquinoline

Cat. No.: B016527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, characterization,

and biological significance of 5-Aminoisoquinoline (5-AIQ). 5-AIQ is a pivotal molecule in

medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose)

polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This document

details its structural features, physicochemical properties, and the analytical techniques

employed for its characterization, offering valuable insights for researchers engaged in drug

discovery and development.

Molecular Structure and Physicochemical
Properties
5-Aminoisoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused

to a pyridine ring, with an amino group substituted at the 5-position.

Table 1: Molecular Identifiers and Physicochemical Properties of 5-Aminoisoquinoline
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Property Value

IUPAC Name isoquinolin-5-amine[1]

Synonyms 5-Isoquinolinamine, isoquinol-5-ylamine

CAS Number 1125-60-6[1]

Chemical Formula C₉H₈N₂[1]

Molecular Weight 144.17 g/mol [1]

Appearance Bright yellow to brownish-yellow solid[1]

Melting Point 125-132 °C[1]

Solubility
Soluble in Chloroform, Ethyl Acetate, Methanol.

[1] Limited solubility in water.

InChI
InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-

8(7)9/h1-6H,10H2[1]

SMILES C1=CC2=C(C=CN=C2)C(=C1)N[1]

Spectroscopic and Crystallographic
Characterization
The structural elucidation and confirmation of 5-Aminoisoquinoline are achieved through a

combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2: ¹H NMR Spectral Data of 5-Aminoisoquinoline
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Proton Assignment Chemical Shift (δ, ppm)

H-1 9.17

H-3 8.47

H-4 7.57

H-8 7.39

H-7 7.37

H-6 6.93

-NH₂ 4.32

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from publicly available spectra.

Table 3: ¹³C NMR Spectral Data of 5-Aminoisoquinoline

Carbon Assignment Chemical Shift (δ, ppm)

C-5 145.4

C-1 143.1

C-3 142.8

C-8a 133.2

C-7 129.2

C-4a 128.8

C-8 120.4

C-4 115.8

C-6 109.1

Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-
Aminoisoquinoline.

Table 4: Mass Spectrometry Data for 5-Aminoisoquinoline

m/z Value Interpretation

144 Molecular ion [M]⁺

117 [M-HCN]⁺, Loss of hydrogen cyanide

116
[M-HCN-H]⁺, Subsequent loss of a hydrogen

radical

89 Further fragmentation

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 5: Key IR Absorption Bands of 5-Aminoisoquinoline

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3300
N-H stretching (asymmetric

and symmetric)
Amino group (-NH₂)

3100 - 3000 C-H stretching Aromatic C-H

1650 - 1580 C=C and C=N stretching Aromatic rings

1620 - 1550 N-H bending (scissoring) Amino group (-NH₂)

850 - 750 C-H out-of-plane bending Aromatic C-H

X-ray Crystallography
The definitive three-dimensional structure of 5-Aminoisoquinoline in the solid state can be

determined by X-ray crystallography. The crystal structure of 5-Aminoisoquinoline has been
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deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC

906575.[1] This data provides precise bond lengths, bond angles, and information about the

crystal packing.

Biological Activity: PARP-1 Inhibition
5-Aminoisoquinoline is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-

1), an enzyme crucial for the repair of single-strand DNA breaks through the base excision

repair (BER) pathway.[2]

PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response.
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Caption: The PARP-1 mediated DNA single-strand break repair pathway.

Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and becomes

activated.[3][4] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long chains of

poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5] These PAR chains act as a

scaffold to recruit the necessary components of the base excision repair machinery, which then

carry out the repair process.[6]

Mechanism of Inhibition by 5-Aminoisoquinoline
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5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by binding to the NAD+

binding site of the enzyme. This prevents the synthesis of PAR, thereby stalling the recruitment

of DNA repair proteins to the site of damage.
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Caption: Mechanism of PARP-1 inhibition by 5-Aminoisoquinoline.

By blocking PARP-1 activity, 5-Aminoisoquinoline prevents the repair of single-strand DNA

breaks.[2] In rapidly dividing cells, such as cancer cells, these unrepaired breaks can lead to

the collapse of replication forks during DNA replication, resulting in the formation of double-

strand breaks. In cells with deficient double-strand break repair mechanisms (e.g., those with

BRCA1/2 mutations), this accumulation of DNA damage can trigger apoptosis, a phenomenon

known as synthetic lethality.[7]

Experimental Protocols
The following sections provide generalized protocols for the key analytical techniques used in

the characterization of 5-Aminoisoquinoline. These should be adapted and optimized for

specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of 5-
Aminoisoquinoline.
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Start

Sample Preparation:
Dissolve 5-10 mg of 5-AIQ

in ~0.7 mL of deuterated solvent
(e.g., CDCl₃).

Transfer solution to a
5 mm NMR tube.

Instrument Setup:
Place the NMR tube in the spectrometer.

Lock, tune, and shim the instrument.

Acquire ¹H Spectrum:
Set appropriate acquisition parameters

(e.g., pulse sequence, number of scans).

Acquire ¹³C Spectrum:
Set appropriate acquisition parameters

(e.g., pulse sequence, number of scans).

Data Processing:
Apply Fourier transform, phase correction,

and baseline correction.

Spectral Analysis:
Integrate peaks, determine chemical shifts,

and analyze coupling patterns.

End

Click to download full resolution via product page

Caption: General workflow for NMR analysis of 5-Aminoisoquinoline.
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Mass Spectrometry (MS)
This protocol describes the general procedure for obtaining a mass spectrum of 5-
Aminoisoquinoline.

Sample Preparation: Prepare a dilute solution of 5-Aminoisoquinoline (approximately 1

µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's

instructions. Set the ionization source parameters (e.g., electrospray ionization - ESI) and

mass analyzer settings.

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
This protocol details the KBr pellet method for obtaining an IR spectrum of solid 5-
Aminoisoquinoline.

Sample Preparation: Grind 1-2 mg of 5-Aminoisoquinoline with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10

tons) to form a thin, transparent pellet.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Conclusion
5-Aminoisoquinoline is a molecule of significant interest in the field of drug discovery,

particularly as a scaffold for the development of PARP inhibitors. A thorough understanding of

its molecular structure and properties, as detailed in this guide, is fundamental for the rational

design and synthesis of novel therapeutic agents. The characterization techniques and

protocols outlined here provide a solid foundation for researchers working with this important

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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